ethyl 2-(acetylamino)-7-chloro-6-[(E)-(phenylimino)methyl]-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(acetylamino)-7-chloro-6-[(E)-(phenylimino)methyl]-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene class This compound is characterized by its complex structure, which includes an ethyl ester, an acetylamino group, a chloro substituent, and a phenylimino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(acetylamino)-7-chloro-6-[(E)-(phenylimino)methyl]-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the benzothiophene core, introduction of the chloro substituent, and subsequent functionalization with the acetylamino and phenylimino groups. One common synthetic route is as follows:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.
Acetylation: The acetylamino group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Imine Formation: The phenylimino group can be introduced via a condensation reaction between the corresponding aldehyde and aniline under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-7-chloro-6-[(E)-(phenylimino)methyl]-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine or ester functionalities.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Corresponding substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 2-(acetylamino)-7-chloro-6-[(E)-(phenylimino)methyl]-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(acetylamino)-7-chloro-6-[(E)-(phenylimino)methyl]-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(acetylamino)-7-chloro-6-[(E)-(phenylimino)methyl]-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-[(acetylamino)(phenyl)methyl]-3-oxobutanoate: Similar in structure but lacks the benzothiophene core and chloro substituent.
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: Contains an acetylamino group and ethyl ester but differs in the core structure and substituents.
The uniqueness of this compound lies in its specific combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17ClN2O3S |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
ethyl 2-acetamido-7-chloro-6-(phenyliminomethyl)-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H17ClN2O3S/c1-3-26-20(25)16-15-10-9-13(11-22-14-7-5-4-6-8-14)17(21)18(15)27-19(16)23-12(2)24/h4-11H,3H2,1-2H3,(H,23,24) |
InChI Key |
DCWSFKITBIKIQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C=NC3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
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